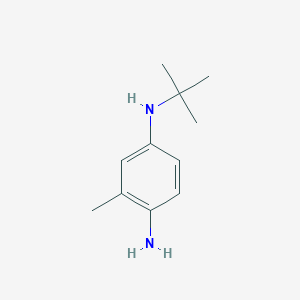

N1-tert-butyl-3-methylbenzene-1,4-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-N-tert-butyl-2-methylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-8-7-9(5-6-10(8)12)13-11(2,3)4/h5-7,13H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVRELZPFVMUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155909-42-4 | |

| Record name | N1-tert-butyl-3-methylbenzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Role of Aromatic Diamines in Modern Chemical Synthesis and Materials Science

Aromatic diamines are organic compounds that feature two amino groups attached to an aromatic ring. This structural motif makes them highly versatile building blocks in a multitude of chemical applications. They are fundamental monomers in the synthesis of high-performance polymers such as polyamides and polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, rendering them indispensable in the aerospace, electronics, and automotive industries.

Beyond polymer science, aromatic diamines are crucial intermediates in the synthesis of a wide range of organic molecules, including dyes, pigments, and pharmaceuticals. The presence of two nucleophilic amino groups allows for a variety of chemical transformations, making them key components in the construction of complex molecular architectures. For instance, they are utilized in the production of azo dyes, which constitute a significant class of commercial colorants.

In materials science, the utility of aromatic diamines extends to the development of advanced materials. They are employed in the formulation of epoxy resins as curing agents, where they contribute to the cross-linked network structure, thereby enhancing the material's durability and performance. Furthermore, derivatives of aromatic diamines are investigated for their potential in electronic applications, such as organic light-emitting diodes (OLEDs) and conductive polymers. The ability to modify the aromatic core and the amino groups allows for the fine-tuning of the electronic and optical properties of the resulting materials.

Unique Structural Attributes of N1 Tert Butyl 3 Methylbenzene 1,4 Diamine for Targeted Applications

The specific structure of N1-tert-butyl-3-methylbenzene-1,4-diamine, featuring a tert-butyl group and a methyl group on the benzene-1,4-diamine backbone, is expected to impart distinct characteristics that are of interest for specialized applications.

The tert-butyl group , a bulky alkyl substituent, introduces significant steric hindrance around one of the amino groups. This steric bulk can be strategically employed to control the reactivity of the diamine. In polymerization reactions, for example, the differential reactivity of the two amino groups could lead to more controlled polymer growth and potentially novel polymer architectures. The steric hindrance can also enhance the solubility of the resulting polymers in organic solvents, a desirable property for processing and fabrication. datamintelligence.com Furthermore, the presence of a bulky, non-polar group can influence the packing of molecules in the solid state, which can affect the material's morphology and physical properties.

The methyl group , on the other hand, is an electron-donating group that influences the electronic properties of the aromatic ring. lumenlearning.com By increasing the electron density of the benzene (B151609) ring through an inductive effect, the methyl group can modulate the reactivity of the molecule in electrophilic aromatic substitution reactions. lumenlearning.com This electronic effect can also influence the basicity of the amino groups, which is a critical parameter in many chemical reactions. The interplay between the electron-donating nature of the methyl group and the steric bulk of the tert-butyl group can lead to a unique reactivity profile for this molecule.

The combination of these substituents on the 1,4-diamine scaffold suggests potential applications in areas where fine control over reactivity and material properties is crucial. For instance, in the realm of polymer chemistry, this diamine could be a valuable monomer for creating polymers with improved processability and specific thermal or mechanical properties. In organic synthesis, it could serve as a specialized building block for the construction of complex molecules where selective reaction at one of the amino groups is required.

Research Landscape and Significance of Substituted Benzene 1,4 Diamines

Precursor Synthesis and Functionalization Strategies

A common and versatile approach to synthesizing N-alkylated aromatic diamines involves the initial preparation of carefully substituted aromatic precursors. This strategy allows for precise control over the placement of functional groups before the final diamine structure is assembled.

Development of Substituted Nitrobenzene (B124822) Intermediates

The synthesis often begins with the nitration of a substituted benzene (B151609) ring. For instance, the preparation of nitrobenzene derivatives can be achieved by treating an appropriate aromatic compound with a mixture of nitric acid and sulfuric acid. tiu.edu.iqyoutube.com This electrophilic aromatic substitution reaction is a fundamental step in introducing a nitro group, which can later be converted into an amine. tiu.edu.iqyoutube.com The specific starting material is chosen based on the desired final substitution pattern. For this compound, a plausible precursor would be a derivative of toluene (B28343) that is functionalized with nitro groups at appropriate positions.

The conditions for these nitration reactions, such as temperature and reaction time, must be carefully controlled to achieve the desired regioselectivity and avoid over-nitration. tiu.edu.iq For example, the synthesis of 2-(4-chloro-3-nitrophenyl)-2-methylpropionic acid involves the dropwise addition of potassium nitrate (B79036) in concentrated sulfuric acid to a cooled solution of the starting material. google.com This controlled addition helps to manage the exothermic nature of the reaction. google.com

Amination and Reductive Transformation Pathways to Diamine Cores

Once the nitro-substituted intermediate is obtained, the next crucial step is the reduction of one or more nitro groups to form the corresponding amino functionalities. This transformation is a cornerstone of aromatic amine synthesis. A variety of reducing agents can be employed, with common methods including catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or the use of metals in acidic media (e.g., tin and hydrochloric acid). youtube.com

Patents describe methods for producing N-alkyl-N'-phenyl-p-phenylenediamines through the reductive alkylation of 4-nitrodiphenylamine (B16768) with ketones in the presence of hydrogen and a palladium catalyst on a carbon support. google.com This process simultaneously reduces the nitro group and introduces an alkyl substituent. google.com The choice of reducing agent and reaction conditions can be tuned to selectively reduce one nitro group in a dinitro compound, providing a pathway to nitroanilines, which are themselves valuable intermediates.

Direct Synthetic Routes to this compound

Direct synthetic routes aim to form the C-N bond of the target molecule in a single, efficient step, often employing advanced catalytic systems. These methods can offer advantages in terms of atom economy and reduced step counts compared to precursor-based strategies.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-N Bond Formation

The Buchwald-Hartwig amination has become a powerful and widely used method for forming C-N bonds. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides or triflates and a primary or secondary amine. wikipedia.orgresearchgate.net The versatility of this reaction stems from the continuous development of sophisticated phosphine (B1218219) ligands that fine-tune the reactivity of the palladium catalyst, enabling the coupling of a wide range of substrates, including sterically hindered ones like tert-butylamine (B42293). wikipedia.orgacsgcipr.org

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand, base, and solvent is critical for achieving high yields. acsgcipr.org For example, sterically hindered biaryl phosphine ligands have been developed that promote the efficient coupling of even challenging substrates like aryl chlorides. researchgate.net

| Coupling Partners | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Chloride, Primary Amine | [PdCl2(IPr)(L2)] | - | DME | 80 | Satisfactory | researchgate.net |

| 2-Chloro-p-xylene, p-Anisidine | Ni(tBustb)3 / dppf | NaOtBu | Toluene | 100 | 75 | tcichemicals.com |

| Aryl Bromide, Secondary Amine | Pd(OAc)2 / P(o-tol)3 | NaOtBu | Toluene | 100 | 81-98 | researchgate.net |

This table presents representative examples of transition metal-catalyzed C-N bond formation reactions and is not an exhaustive list.

Nucleophilic Aromatic Substitution Approaches with Tertiary Amine Derivatives

Nucleophilic aromatic substitution (SNAr) offers another direct route to aryl amines. This reaction requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.com The electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the aromatic ring. wikipedia.org

In the context of synthesizing this compound, a suitable precursor would be a 1-halo-3-methyl-4-nitrobenzene derivative. Reaction with tert-butylamine would proceed via the SNAr mechanism to displace the halide. Subsequent reduction of the nitro group would then yield the final product. While tertiary amines are generally considered weak nucleophiles, they have been shown to participate in nucleophilic aromatic substitution reactions at heteroaromatic halides under certain conditions. mdpi.com

Strategic Reductive Amination Protocols for Aromatic Diamines

Reductive amination, or reductive alkylation, is a highly effective method for forming amines by converting a carbonyl group into an amine via an imine intermediate. wikipedia.orgjocpr.com This process can be performed in a one-pot reaction where a carbonyl compound and an amine are mixed with a reducing agent. jocpr.com

For the synthesis of N-alkylated aromatic diamines, this could involve reacting an existing amino group on the aromatic ring with a ketone. For instance, reacting an aromatic amine with acetone (B3395972) in the presence of a reducing agent and a catalyst can introduce an isopropyl group. google.com To form a tert-butyl group, a more complex ketone would be required. A common reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN), which is mild enough to selectively reduce the intermediate imine without affecting the carbonyl group of the starting material. masterorganicchemistry.com This method is valued for its high selectivity and the often mild conditions required. wikipedia.orgjocpr.com

| Carbonyl Compound | Amine | Reducing Agent | Catalyst | Key Features | Reference |

| Aldehydes/Ketones | Primary/Secondary Amines | NaBH3CN or NaBH(OAc)3 | - | Selective reduction of imine intermediate. | masterorganicchemistry.com |

| Aldehydes/Ketones | Aromatic Amines | Polymethylhydrosiloxane | SnCl2 | Chemoselective for aromatic amines. | organic-chemistry.org |

| 4-Nitrodiphenylamine | Aliphatic Ketones | H2 | Pd/C | Simultaneous reduction and alkylation. | google.com |

This table illustrates various protocols for reductive amination and is not an exhaustive list.

Innovations in Sustainable Diamine Synthesis

Recent advancements in chemical synthesis have emphasized the need for environmentally benign processes. This involves replacing hazardous solvents and developing catalytic systems that are both highly efficient and reusable, thereby minimizing waste and energy consumption. nih.gov

The replacement of conventional volatile organic compounds (VOCs) with greener alternatives is a cornerstone of sustainable synthesis. researchgate.net Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising reaction media for amine synthesis due to their unique physicochemical properties. ijsr.netmdpi.com

Ionic liquids are salts with melting points below 100°C, characterized by negligible vapor pressure, high thermal stability, and tunable solvent properties. ijsr.netdcu.ie These features make them attractive alternatives to traditional solvents. researchgate.net Imidazolium-based ILs, for instance, have been successfully employed in the direct reductive amination (DRA) of carbonyl compounds, a key reaction for forming C-N bonds. ijsr.net The choice of cation and anion in the IL can significantly influence the solubility of aromatic amines and the reaction's efficiency. acs.org

| Ionic Liquid Example | Cation | Anion | Key Properties/Applications in Amine Synthesis |

| [BMIM][BF4] | 1-Butyl-3-methylimidazolium | Tetrafluoroborate | Used as a recyclable medium for DRA without requiring a catalyst or protecting groups. ijsr.net |

| [C4mim][NTf2] | 1-Butyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)amide | Exhibits high miscibility with aromatic amines like aniline. acs.org |

| [C4mim][PF6] | 1-Butyl-3-methylimidazolium | Hexafluorophosphate | Shows complete miscibility with aniline, suitable for amine-based reactions. acs.org |

Deep eutectic solvents (DESs), typically formed from a mixture of a hydrogen bond donor and acceptor (e.g., choline (B1196258) chloride and glycerol), are another class of green solvents. mdpi.com They are biodegradable, inexpensive, and simple to prepare. In the context of diamine synthesis, DESs have been shown to be effective solvents in copper-catalyzed N-arylation reactions, such as the Ullman amine synthesis, achieving high product yields and allowing for catalyst recycling. mdpi.com Other eco-friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have also been investigated as sustainable replacements for petroleum-based solvents in multi-step syntheses. mdpi.com

Polymer-supported catalysts immobilize a catalytically active species onto an insoluble polymer matrix. This allows the catalyst to be easily removed from the reaction mixture by simple filtration and reused in subsequent batches without significant loss of activity. acs.orgresearchgate.net This approach has been applied to various asymmetric reactions, including those utilizing chiral diamine-based catalysts. researchgate.net

Bio-based heterogeneous catalysts represent a novel frontier in green chemistry. For example, amine-grafted biochars, synthesized from waste biomass sources like sawdust, have been developed as effective and recyclable catalysts. acs.org These materials leverage a sustainable feedstock to create a functional catalyst for reactions such as the synthesis of cyclic carbonates from diols, a transformation class relevant to diamine functionalization. acs.org

Hydrogen-borrowing catalysis is a highly atom-economical strategy for amine synthesis. Commercially available catalysts like Raney Ni can facilitate the conversion of diols into diamines using ammonia (B1221849) as the nitrogen source. nih.gov This process avoids the need for pre-functionalized substrates and generates water as the only byproduct, aligning perfectly with the principles of green chemistry.

| Catalyst Type | Description | Advantages | Potential Application in Diamine Synthesis |

| Polymer-Supported Diamines | Chiral or achiral diamine catalysts covalently bonded to a polymer backbone. | Easy separation, reusability, reduced product contamination. acs.orgresearchgate.net | Asymmetric catalysis, kinetic resolutions. |

| Amine-Grafted Biochar | Amines anchored onto the surface of char derived from biomass waste. | Utilizes renewable resources, recyclable, heterogeneous. acs.org | Base catalysis, synthesis of amine derivatives. |

| Raney Ni | A versatile, fine-grained solid catalyst composed of a nickel-aluminium alloy. | Commercially available, effective for hydrogenation and hydrogen-borrowing amination. nih.gov | Direct conversion of diols to diamines using ammonia. |

| Porous Organometallic Polymers | Polymers with metallic catalytic sites integrated into a porous structure. | High efficiency, recyclability, potential for CO2 utilization. researchgate.net | N-formylation of amines using CO2 and H2. researchgate.net |

Regioselective and Stereoselective Synthesis of this compound Derivatives

Achieving precise control over the placement of functional groups (regioselectivity) and their spatial orientation (stereoselectivity) is a fundamental challenge in modern organic synthesis. These principles are crucial for creating complex molecules with specific properties.

The specific substitution pattern of this compound—with a 1,4-diamine arrangement, a methyl group at position 3, and a tert-butyl group on one of the nitrogen atoms—requires a synthetic strategy with high regiochemical control. Typically, this is achieved through a multi-step sequence starting with a precursor where the relative positions of the substituents are already defined.

For instance, a common strategy involves the nitration of a substituted toluene derivative, followed by functionalization and subsequent reduction of the nitro group to an amine. The synthesis of the related compound, N1,N1-diethyl-2-methylbenzene-1,4-diamine, begins with 2-methyl-4-nitro-N,N-diethylaniline, where the positions of the methyl group and the eventual diamines are pre-determined. chemicalbook.com The final step is the reduction of the nitro group, often achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. chemicalbook.com Applying this logic to the target compound, a plausible route would start from a regiochemically defined N-tert-butyl-3-methyl-4-nitroaniline precursor.

Modern synthetic methods offer more advanced tools for controlling regioselectivity. For example, directed C-H activation can install functional groups at specific positions on an aromatic ring, guided by a directing group. While specific applications to this target molecule are not widely documented, the principle allows for the late-stage functionalization of simpler precursors. Furthermore, methodologies like the regioselective ring-opening of aziridinium (B1262131) ions provide precise control in the synthesis of 1,2-diamine motifs and illustrate the importance of controlling substituent placement through mechanistic understanding. acs.org

This compound is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, it does not exist as a pair of enantiomers. However, the principles of stereoselective synthesis are highly relevant to the creation of chiral derivatives or analogues, which could be valuable as ligands in asymmetric catalysis or as biologically active molecules.

Chiral 1,2-diamines, in particular, are privileged structures in asymmetric synthesis. acs.orgresearchgate.net The development of methods to synthesize these compounds in an enantiomerically pure form is an active area of research. Several powerful strategies have been established:

Asymmetric Lithiation: Using a chiral ligand like (-)-sparteine (B7772259) to direct the deprotonation of an unsymmetrical imidazolidine, followed by reaction with an electrophile, can lead to chiral 1,2-diamines with high optical purity after hydrolysis. acs.org

Copper-Catalyzed Reductive Coupling: A cost-effective copper-catalyzed system can achieve the highly stereoselective reductive coupling of a chiral allenamide with an imine to furnish valuable chiral 1,2-diamino synthons as single stereoisomers. acs.org

Enantioselective Ring-Opening: The aminolysis of N-tosylaziridines, catalyzed by a silver(I)/chiral diphosphine complex, can proceed with high enantioselectivity, providing a practical route to chiral vicinal diamine derivatives. researchgate.net

While the target molecule is achiral, the introduction of a chiral center—for example, by replacing the tert-butyl group with a chiral substituent or by adding a stereocenter to the tolyl ring—would necessitate the use of such advanced stereoselective methods to control its absolute configuration.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and conformation of this compound can be obtained.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various types of protons present in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the electronic effects of the substituents on the benzene ring.

The aromatic region of the spectrum would likely display three signals corresponding to the three protons on the benzene ring. The electron-donating nature of the amino and methyl groups would cause these protons to be shielded and thus appear at relatively upfield chemical shifts compared to unsubstituted benzene. The proton situated between the two amino groups is expected to be the most shielded.

The aliphatic region would be characterized by two prominent singlets. A singlet with an integration of nine protons is anticipated for the chemically equivalent methyl protons of the tert-butyl group. Another singlet, integrating to three protons, would correspond to the methyl group attached to the benzene ring. The protons of the primary and secondary amino groups (NH₂ and NH) would likely appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.5 - 7.5 | m | 3H |

| NH (sec-amine) | 3.5 - 4.5 | br s | 1H |

| NH₂ (pri-amine) | 3.0 - 4.0 | br s | 2H |

| -CH₃ (ring) | 2.0 - 2.5 | s | 3H |

| -C(CH₃)₃ | 1.2 - 1.5 | s | 9H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the molecule's asymmetry, it is expected to show eleven distinct signals, one for each unique carbon atom.

The six carbons of the benzene ring would resonate in the downfield region of the spectrum (typically 110-150 ppm). The carbons directly attached to the nitrogen atoms (C1 and C4) would be significantly influenced by the electron-donating character of the amino groups, leading to upfield shifts compared to other substituted aromatic carbons. The carbon bearing the methyl group (C3) and the remaining aromatic carbons would have chemical shifts determined by the combined electronic effects of all substituents.

In the aliphatic region, a signal for the quaternary carbon of the tert-butyl group and a signal for the carbons of the tert-butyl's methyl groups would be observed. Additionally, a signal corresponding to the methyl group attached to the aromatic ring will be present.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-NH | 135 - 145 |

| Aromatic C-CH₃ | 125 - 135 |

| Aromatic C-H | 110 - 125 |

| Quaternary C (tert-butyl) | 50 - 60 |

| -C(CH₃)₃ | 25 - 35 |

| -CH₃ (ring) | 15 - 25 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments would provide unambiguous confirmation of the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. In the aromatic region, cross-peaks would be observed between adjacent protons on the benzene ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would reveal one-bond correlations between protons and the carbons they are directly attached to. For instance, it would link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOESY would be useful in determining the preferred conformation of the tert-butyl group relative to the aromatic ring and the neighboring protons.

Vibrational Spectroscopy Studies

The FT-IR spectrum of this compound is expected to display characteristic absorption bands that confirm the presence of its key functional groups. koreascience.kr

The N-H stretching vibrations of the primary and secondary amino groups are expected to appear in the region of 3300-3500 cm⁻¹. The primary amine (NH₂) typically shows two bands (symmetric and asymmetric stretching), while the secondary amine (NH) shows a single band. The N-H bending vibrations are expected in the 1550-1650 cm⁻¹ region.

The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl and methyl groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (sec-amine) | 3300 - 3400 |

| N-H Stretch (pri-amine) | 3350 - 3500 (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2970 |

| N-H Bend | 1550 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

Note: Predicted values are based on typical vibrational frequencies for the respective functional groups.

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar, symmetric vibrations. The Raman spectrum of this compound would provide a unique molecular "fingerprint".

Computational Chemistry and Theoretical Characterization of N1 Tert Butyl 3 Methylbenzene 1,4 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly DFT, are fundamental to modern computational chemistry for predicting molecular structures, energies, and properties. researchgate.netnih.gov DFT methods balance computational cost and accuracy, making them suitable for a wide range of chemical systems. researchgate.net

Geometry Optimization and Energetic Analysis of Conformers

A crucial first step in computational analysis is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For a flexible molecule like N1-tert-butyl-3-methylbenzene-1,4-diamine, which has rotatable bonds and a bulky tert-butyl group, multiple conformers (different spatial arrangements) could exist. A comprehensive study would involve identifying these various conformers and calculating their relative energies to determine their populations at a given temperature. However, specific studies detailing the optimized geometries or the energetic landscape of this compound conformers are not available in the reviewed literature.

Investigation of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule governs its reactivity. Key to this are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. nih.govnih.gov Analysis of these orbitals provides insights into potential sites for electrophilic and nucleophilic attack. researchgate.net For this compound, such an analysis would pinpoint the reactive centers of the molecule, but specific calculations and data are not documented in published research.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic parameters. DFT calculations are commonly used to compute Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared and Raman spectra). nih.govresearchgate.netresearchgate.net Comparing these predicted spectra with experimental data can help confirm molecular structures. researchgate.netekb.eg For this compound, no published computational studies predicting its NMR or vibrational spectra were found.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique is particularly useful for exploring the conformational space of flexible molecules, providing a dynamic picture of their behavior in different environments (e.g., in solution). researchgate.net An MD simulation of this compound could reveal how its shape fluctuates and which conformations are most prevalent, but such a study has not been reported.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates and, crucially, the transition state—the highest energy point along the reaction pathway. researchgate.net The energy of the transition state determines the reaction rate. Modeling potential reactions involving this compound, for instance, in polymerization or oxidation processes, would provide valuable mechanistic insights. However, the scientific literature lacks specific computational studies on the reaction mechanisms of this compound.

Structure-Reactivity Relationship Predictions

By systematically modifying the structure of a molecule in silico and calculating its properties, researchers can develop Quantitative Structure-Activity Relationship (QSAR) or Structure-Reactivity Relationship models. These models correlate specific structural features with chemical reactivity or biological activity, guiding the design of new molecules with desired properties. A computational study on derivatives of this compound could establish such relationships, but this research has yet to be undertaken.

Chemical Reactivity and Mechanistic Investigations of N1 Tert Butyl 3 Methylbenzene 1,4 Diamine

Reactions of the Amine Functional Groups

The reactivity of the amine groups is central to the synthetic utility of N1-tert-butyl-3-methylbenzene-1,4-diamine. Nucleophilic attack by the nitrogen lone pair electrons is the primary mechanism for the reactions in this category.

Acylation and alkylation reactions primarily target the nitrogen atoms. Due to the significant difference in steric hindrance, the primary amine at the C4 position is expected to react preferentially over the N1-tert-butyl-substituted amine.

Acylation: This reaction involves the treatment of the diamine with acylating agents like acid chlorides or anhydrides to form amides. The greater nucleophilicity and accessibility of the primary amine (-NH₂) facilitate selective mono-acylation at this position, especially when using one equivalent of the acylating agent under mild conditions.

Alkylation: Similar to acylation, alkylation with alkyl halides is expected to occur selectively at the primary amine. Friedel-Crafts alkylation typically involves the alkylation of an aromatic ring, but direct N-alkylation of amines is a fundamental reaction in organic synthesis. cerritos.edu The product of the initial alkylation is a secondary amine, which can potentially undergo further alkylation. However, polyalkylation can be controlled by stoichiometry. youtube.comopenstax.org

| Reaction Type | Reagent Example | Primary Product | Reaction Site |

| Acylation | Acetyl chloride | N-(4-amino-2-methyl-5-(tert-butylamino)phenyl)acetamide | C4-Amine |

| Alkylation | Methyl iodide | N1-tert-butyl-N4,3-dimethylbenzene-1,4-diamine | C4-Amine |

| Reductive Amination | Acetone (B3395972), NaBH₃CN | N1-tert-butyl-N4-isopropyl-3-methylbenzene-1,4-diamine | C4-Amine |

Aromatic diamines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netresearchgate.net For this compound, this reaction occurs at the more reactive primary amine group. The reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. nih.govnih.gov

The formation of the imine introduces a new functional group that can be valuable for further synthetic transformations or for creating ligands for metal complexes. nih.gov

| Carbonyl Compound | Catalyst | Product (Schiff Base) |

| Benzaldehyde | Acetic Acid | (E)-N1-tert-butyl-N4-benzylidene-3-methylbenzene-1,4-diamine |

| Acetone | p-Toluenesulfonic acid | N1-tert-butyl-3-methyl-N4-(propan-2-ylidene)benzene-1,4-diamine |

| Cyclohexanone | Formic Acid | N1-tert-butyl-N4-cyclohexylidene-3-methylbenzene-1,4-diamine |

The nucleophilic primary amine of this compound can react with electrophiles like isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. core.ac.uk This reaction is generally rapid and proceeds via the attack of the amine nitrogen on the electrophilic carbon of the isocyanate group. The resulting substituted ureas are often stable, crystalline solids. This reactivity provides a straightforward method for derivatizing the diamine.

| Electrophile | Product Class | Specific Product Name |

| Phenyl isocyanate | Urea | 1-(4-(tert-butylamino)-2-methylphenyl)-3-phenylurea |

| Methyl isothiocyanate | Thiourea | 1-(4-(tert-butylamino)-2-methylphenyl)-3-methylthiourea |

| Ethyl isocyanate | Urea | 1-(4-(tert-butylamino)-2-methylphenyl)-3-ethylurea |

Aromatic Ring Functionalization Reactions

The benzene (B151609) ring of this compound is highly activated towards electrophilic substitution due to the electron-donating effects of the two amino groups and the methyl group.

The regiochemical outcome of electrophilic aromatic substitution is determined by the combined directing effects of the substituents on the ring. The -NH₂, -NH-t-Bu, and -CH₃ groups are all ortho, para-directors. stackexchange.comlibretexts.org

-NH₂ and -NH-t-Bu groups: These are powerful activating groups.

-CH₃ group: This is a moderately activating group.

-t-Bu group (on the nitrogen): This group exerts a significant steric effect, hindering substitution at the adjacent ortho position (C6).

Considering the positions on the ring:

C2: Ortho to the -NH-t-Bu group and meta to the -NH₂ group.

C5: Ortho to the -NH₂ group and meta to the -NH-t-Bu group.

C6: Ortho to the -NH-t-Bu group.

The powerful activating effect of the amino groups will dominate. Substitution is most likely to occur at position C5, which is ortho to the primary amine and relatively unhindered. The position C2 is also activated but is ortho to the bulkier tert-butylamino group. Position C6 is sterically blocked. libretexts.org Therefore, electrophilic attack is strongly favored at the C5 position.

| Reaction | Reagent | Predicted Major Product | Rationale |

| Nitration | HNO₃, H₂SO₄ | N1-tert-butyl-3-methyl-5-nitrobenzene-1,4-diamine | Strong directing effect of -NH₂ to ortho position; C5 is sterically accessible. |

| Bromination | Br₂, FeBr₃ | 5-bromo-N1-tert-butyl-3-methylbenzene-1,4-diamine | Strong directing effect of -NH₂ to ortho position; C5 is sterically accessible. |

| Chlorination | Cl₂, AlCl₃ | 5-chloro-N1-tert-butyl-3-methylbenzene-1,4-diamine | Strong directing effect of -NH₂ to ortho position; C5 is sterically accessible. |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com To make this compound a substrate for these reactions, it must first be functionalized with a suitable leaving group, typically a halide.

Following the regioselectivity discussed in the previous section, halogenation (e.g., bromination) would likely yield 5-bromo-N1-tert-butyl-3-methylbenzene-1,4-diamine. This aryl bromide can then participate in various palladium-catalyzed coupling reactions.

Suzuki Coupling: Reaction with a boronic acid (R-B(OH)₂) to form a C-C bond.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.

Buchwald-Hartwig Amination: Reaction with another amine to form a C-N bond, potentially creating a triamine. nih.govresearchgate.net

Liebeskind-Srogl Cross-Coupling: This reaction is useful for coupling thioesters with boronic acids and has been applied to heterocyclic systems, demonstrating the versatility of modern cross-coupling methods. nih.govnih.gov

This two-step sequence (halogenation followed by cross-coupling) significantly expands the synthetic utility of the parent diamine, allowing for the introduction of a wide variety of substituents at a specific position on the aromatic ring.

| Coupling Reaction | Coupling Partner Example | Catalyst/Ligand System (Typical) | Product Structure at C5 |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Phenyl |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylethynyl |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaO-t-Bu | Morpholin-4-yl |

Oxidation and Reduction Processes Involving the Diamine Moiety

The reactivity of this compound is primarily dictated by the electron-rich 1,4-diamine functional group attached to the benzene ring. This moiety is susceptible to both oxidation and reduction, leading to a variety of potential products.

The oxidation of p-phenylenediamines is a well-documented process, often proceeding through a series of one-electron steps to form radical cations and subsequently diimine structures. In the case of this compound, the initial oxidation would likely involve the removal of an electron from one of the nitrogen atoms to form a resonance-stabilized radical cation. The presence of the electron-donating methyl and tert-butyl groups would be expected to lower the oxidation potential compared to unsubstituted p-phenylenediamine.

Further oxidation would lead to the formation of a quinonediimine species. The stability of this resulting diimine would be influenced by the steric hindrance imparted by the bulky tert-butyl group, which could affect its subsequent reactivity, such as polymerization or hydrolysis. Electrochemical studies on related N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) have shown that the stability of the oxidized species is a critical factor in its synthetic applications. rsc.org The amine functionalization in some p-phenylenediamines has been shown to stabilize the redox-active species, leading to reversible redox processes. rsc.org

Reduction of the diamine moiety itself is less common under typical conditions as it is already in a reduced state. However, if the compound were in an oxidized form (i.e., as a quinonediimine), it could be readily reduced back to the diamine using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. A relevant synthetic procedure for a related compound, N1,N1-diethyl-2-methylbenzene-1,4-diamine, utilizes catalytic hydrogenation with palladium on carbon to reduce a nitro group to an amine, demonstrating a common reduction method for a precursor to this class of compounds. chemicalbook.com

Kinetic and Thermodynamic Analysis of Key Reactions

A quantitative understanding of the reactions involving this compound requires kinetic and thermodynamic data, which are not specifically available for this compound in the current literature. However, we can infer the likely energetic landscape of its reactions.

The oxidation of p-phenylenediamines is generally a thermodynamically favorable process, particularly in the presence of suitable oxidizing agents. The kinetics of this process, or the rate at which it occurs, would be dependent on several factors including the solvent, the nature of the oxidant, and the temperature. The electron-donating substituents (methyl and tert-butyl) on the aromatic ring of this compound would likely increase the rate of oxidation by stabilizing the resulting cationic intermediates.

For instance, in the context of bioorthogonal chemistry, the reaction kinetics of related triazinium salts were investigated, highlighting the influence of different substituents on reaction rates. nih.govresearchgate.net While not a direct analogue, this underscores the principle that substituent effects are a key determinant of reaction kinetics.

A hypothetical kinetic study of the oxidation of this compound could involve monitoring the disappearance of the starting material or the appearance of the oxidized product over time using spectroscopic methods. The data from such an experiment would allow for the determination of the rate law and the rate constant for the reaction.

Thermodynamic analysis would involve determining the change in Gibbs free energy (ΔG) for the oxidation and reduction processes. A negative ΔG would indicate a spontaneous reaction. The redox potential of the compound, which could be measured using techniques like cyclic voltammetry, would provide a direct measure of the thermodynamics of the electron transfer process. Studies on the electrochemical behavior of similar aromatic amines and related compounds provide a framework for how such analyses would be conducted. rsc.orgresearchgate.net

The following table provides a hypothetical framework for the kind of data that would be generated from kinetic and thermodynamic studies of the oxidation of this compound.

| Reaction Parameter | Hypothetical Value/Observation | Significance |

| Oxidation Potential (E½) | Lower than p-phenylenediamine | Electron-donating groups facilitate oxidation. |

| Rate Constant (k) | Dependent on oxidant and conditions | Quantifies the speed of the oxidation reaction. |

| Gibbs Free Energy (ΔG) | Negative for oxidation | Indicates a thermodynamically favorable process. |

| Activation Energy (Ea) | Measurable via temperature studies | Reveals the energy barrier for the reaction to occur. |

It is important to note that the values in this table are illustrative and would need to be determined experimentally to provide a definitive kinetic and thermodynamic profile for this compound.

Applications in Organic Synthesis and Functional Molecule Construction

N1-tert-butyl-3-methylbenzene-1,4-diamine as a Precursor for Heterocyclic Scaffolds

The o-phenylenediamine (B120857) motif is a cornerstone in heterocyclic chemistry, enabling the synthesis of numerous fused ring systems. The reactivity of this compound is primarily dictated by the nucleophilicity of its two adjacent amino groups, which readily participate in cyclocondensation reactions with various electrophilic partners.

Synthesis of Substituted Imidazoles and Benzimidazoles

The most prominent application of o-phenylenediamines in heterocyclic synthesis is the construction of the benzimidazole (B57391) ring system. This reaction typically involves the condensation of the diamine with an aldehyde or a carboxylic acid (or its derivatives). nih.gov The reaction with an aldehyde proceeds via an initial formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation or elimination of water to yield the aromatic benzimidazole.

When this compound is used, the reaction is expected to yield benzimidazoles with a specific substitution pattern on the benzene (B151609) ring. The general scheme involves the reaction of the diamine with a suitable aldehyde (RCHO) under catalytic conditions, often employing supported gold nanoparticles or other catalysts to facilitate the cyclization under mild conditions. nih.gov

The resulting benzimidazole core would be substituted with a methyl group and a tert-butylamino group. The general structure of the products and examples of potential reactants are outlined in the table below.

Table 1: Potential Benzimidazole Derivatives from this compound

| Aldehyde Reactant (RCHO) | 'R' Group | Expected Benzimidazole Product Name |

|---|---|---|

| Benzaldehyde | Phenyl | N-tert-butyl-7-methyl-2-phenyl-1H-benzo[d]imidazol-4-amine |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | N-tert-butyl-2-(4-chlorophenyl)-7-methyl-1H-benzo[d]imidazol-4-amine |

| Thiophene-2-carbaldehyde | 2-Thienyl | N-tert-butyl-7-methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazol-4-amine |

| Formaldehyde | Hydrogen | N-tert-butyl-7-methyl-1H-benzo[d]imidazol-4-amine |

Formation of Pyrazole (B372694) and Pyrimidine (B1678525) Derivatives

The use of this compound for the direct synthesis of pyrazole or pyrimidine rings is not a conventional or commonly reported pathway. The formation of these specific heterocyclic cores generally requires different sets of precursors to assemble the ring structure correctly.

Pyrazoles : The standard synthesis of pyrazoles, five-membered rings with two adjacent nitrogen atoms, typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. organic-chemistry.org Alternative modern methods include various cycloaddition reactions. organic-chemistry.org The 1,2-diamine structure of an o-phenylenediamine is not suited to form the N-N bond characteristic of a pyrazole ring.

Pyrimidines : Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3. Their synthesis often relies on the reaction of amidines with β-keto esters or other 1,3-dielectrophilic species. organic-chemistry.org While complex fused pyrimidine systems can be constructed from diamines, the direct formation of a simple pyrimidine ring using an o-phenylenediamine as the primary building block is not a standard synthetic strategy.

Construction of Phenazine (B1670421) Frameworks

Phenazines are a class of nitrogen-containing tricyclic compounds that can be synthesized from substituted o-phenylenediamines. bohrium.com One common method involves the oxidative self-condensation of o-phenylenediamines or the condensation of an o-phenylenediamine with a catechol or quinone. researchgate.net For this compound, an oxidative dimerization could theoretically lead to the formation of a disubstituted phenazine. This approach would yield a symmetrical phenazine core, incorporating the methyl and tert-butylamino substituents from two molecules of the starting diamine. Such reactions highlight the utility of this diamine in creating larger, conjugated aromatic systems. bohrium.comresearchgate.net

Other Nitrogen-Containing Heterocycles

A significant and well-established application of o-phenylenediamines is the synthesis of quinoxalines. Quinoxalines are bicyclic heterocycles composed of a benzene ring fused to a pyrazine (B50134) ring. They are readily prepared through the cyclocondensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. sapub.orgnih.govchim.it This reaction is often high-yielding and proceeds under mild conditions, sometimes catalyzed by acids or metal complexes. nih.govchim.it

Using this compound as the precursor allows for the synthesis of quinoxalines with a defined substitution pattern on the benzene portion of the molecule. The reaction provides a straightforward entry to a library of complex heterocyclic compounds.

Table 2: Representative Quinoxaline Derivatives from this compound

| 1,2-Dicarbonyl Reactant | Expected Quinoxaline Product Name |

|---|---|

| Benzil (1,2-Diphenylethane-1,2-dione) | N1-tert-butyl-8-methyl-2,3-diphenylquinoxalin-5-amine |

| Glyoxal | N1-tert-butyl-8-methylquinoxalin-5-amine |

| 2,3-Butanedione | N1-tert-butyl-2,3,8-trimethylquinoxalin-5-amine |

| Cyclohexane-1,2-dione | N-tert-butyl-11-methyl-6,7,8,9-tetrahydro-1H-cyclopenta[b]quinoxalin-5-amine |

Role in the Assembly of Complex Organic Architectures

Beyond its use as a direct precursor to heterocycles, this compound functions as a valuable building block for constructing larger, more complex molecules and materials.

Building Block for Advanced Synthetic Targets

The diamine functionality is fundamental to the synthesis of polymers, particularly high-performance materials like polyimides. Aromatic diamines are reacted with dianhydrides to form a poly(amic acid) intermediate, which is then chemically or thermally imidized to the final polyimide. koreascience.kr While not specifically documented for this compound, related aromatic diamines containing tert-butyl groups have been successfully used to prepare soluble, transparent, and thermally stable polyimide films. koreascience.kr The bulky tert-butyl group can increase the spacing between polymer chains, which often enhances solubility and processability without significantly compromising thermal stability.

Furthermore, the differential reactivity of the two amino groups—one being a secondary amine (part of the tert-butylamino group) and the other a primary amine—could potentially be exploited for regioselective reactions. This allows the molecule to be incorporated sequentially into larger structures, making it a useful component in the multi-step synthesis of advanced targets such as macrocycles, dendrimers, or functional dyes where precise control over the molecular architecture is required.

Intermediate in Multi-Component Reactions

There is currently no available scientific literature detailing the use of this compound as an intermediate in multi-component reactions.

No Publicly Available Research Found on the Coordination Chemistry of this compound

Despite a thorough search of scientific databases and literature, no specific research articles, crystallographic data, or spectroscopic studies concerning the synthesis, coordination chemistry, or catalytic applications of metal complexes featuring the ligand this compound have been identified.

The requested article, focusing on the coordination chemistry and ligand design with this specific compound, cannot be generated at this time due to the absence of published research on the topic. The detailed outline provided, which includes sections on the synthesis of metal complexes, their structural characterization, and catalytic applications, requires specific experimental data and research findings that are not available in the public domain for this compound.

Searches for metal complexes of this particular diamine ligand with transition metals such as Nickel(II), Palladium(II), and Zinc(II) did not yield any relevant results. Consequently, information regarding its coordination modes, the geometries of potential metal centers, crystallographic analyses of any resulting coordination compounds, and spectroscopic investigations of metal-ligand interactions is nonexistent. Furthermore, without the synthesis of such complexes, there is no information available on their potential catalytic applications.

While the broader field of coordination chemistry with diamine ligands is extensive, the specific substitutions of a tert-butyl group at the N1 position and a methyl group at the 3-position of the benzene-1,4-diamine framework appear to be a novel or as-yet-unexplored area of research in the context of metal complex formation and catalysis.

Therefore, until research on the coordination chemistry of this compound is conducted and published, it is not possible to provide a scientifically accurate and informative article that adheres to the requested structure and content.

Table of Compounds Mentioned

An in-depth exploration of the chemical compound this compound reveals its significant, albeit specialized, role in modern chemistry. This article delves into its applications in coordination chemistry, ligand design, and its burgeoning potential in advanced materials such as metal-organic frameworks (MOFs). The unique structural characteristics of this diamine, featuring a bulky tert-butyl group and a methyl substituent on the phenylenediamine backbone, impart distinct steric and electronic properties that are pivotal to its function in various chemical transformations.

Applications in Advanced Materials Science

Incorporation into Polymer Systems

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers. The specific structure of N1-tert-butyl-3-methylbenzene-1,4-diamine suggests its potential utility in creating polymers with tailored properties.

This compound could serve as a monomer in the synthesis of polyamides and polyimides. The presence of the bulky tert-butyl group is anticipated to disrupt chain packing, potentially leading to polymers with increased solubility in organic solvents. This is a significant advantage for processing and fabricating polymer films and coatings.

For instance, in the synthesis of polyimides, the reaction of a diamine with a dianhydride forms a poly(amic acid) precursor, which is then thermally or chemically imidized. The incorporation of this compound would likely result in polyimides that are more readily soluble, facilitating their application in areas where solution-based processing is required.

Table 1: Potential Properties of Polymers Derived from this compound

| Polymer Type | Expected Influence of this compound | Potential Advantages |

| Polyamides | Increased solubility, reduced crystallinity | Enhanced processability, potential for amorphous, transparent films |

| Polyimides | Improved solubility, modified thermal properties | Solution-castable films, tailored glass transition temperatures |

The incorporation of this compound into a polymer backbone would directly influence its structure-property relationships. The steric hindrance from the tert-butyl group can increase the free volume within the polymer matrix, which could, in turn, affect properties such as gas permeability and dielectric constant. The methyl group's electron-donating nature could also subtly tune the electronic properties of the resulting polymer.

Electronic and Optoelectronic Device Applications

Aromatic amines are widely investigated for their charge-transporting properties, making them key components in organic electronic devices.

Derivatives of p-phenylenediamine are often used as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The nitrogen atoms' lone pairs of electrons facilitate the movement of positive charge carriers (holes). It is plausible that this compound, or polymers derived from it, could be investigated for such applications. The tert-butyl and methyl groups could enhance the material's amorphous nature, which is often desirable for forming uniform thin films in device fabrication.

Exciplexes, or excited-state complexes formed between an electron donor and an electron acceptor, are of interest for creating efficient luminescent materials. The electron-rich nature of this compound suggests it could act as a donor component in an exciplex-forming system when paired with a suitable acceptor molecule. This could lead to the development of novel emitters for OLEDs with tunable emission colors.

Development of Responsive Materials

The amine groups in this compound offer sites for chemical reactions, which could be exploited in the development of responsive materials. For example, the protonation of the amine groups in response to changes in pH could alter the material's properties, such as its solubility or optical characteristics. This could be a pathway to creating sensors or smart materials that respond to their environment.

Materials with Tunable Optical or Electronic Properties

Generally, the electronic properties of such molecules can be tuned by chemical modification. The tert-butyl group, being an electron-donating group, and the methyl group can influence the electron density of the aromatic ring, which in turn could affect the optical and electronic characteristics of polymers derived from this diamine. However, without specific research to cite, any discussion remains speculative.

Stimuli-Responsive Systems

Similarly, there is a lack of specific published research on the direct application of this compound in the development of stimuli-responsive systems. Aromatic diamines can be incorporated into polymer backbones to create materials that respond to external stimuli such as pH, temperature, or light. This responsiveness often arises from changes in the chemical structure or intermolecular interactions upon stimulation.

For instance, the amine groups in this compound could potentially be protonated or deprotonated in response to pH changes, which could lead to alterations in the material's properties. However, no specific examples or data tables from research studies could be found to substantiate this for the compound .

Due to the absence of detailed research findings on the specific applications of this compound in these advanced materials science fields, it is not possible to provide an in-depth, data-rich article as requested. Further research would be required to explore the potential of this compound in these areas.

Advanced Derivatization and Functionalization Strategies for N1 Tert Butyl 3 Methylbenzene 1,4 Diamine

Regioselective Modifications of Amine Groups

The differential reactivity of the primary (N4) and secondary (N1) amine groups in N1-tert-butyl-3-methylbenzene-1,4-diamine is a key feature that enables regioselective modifications. The steric hindrance imposed by the tert-butyl group on the N1-amine makes the N4-primary amine more accessible for chemical reactions.

Differential Protection and Deprotection Strategies

Selective protection of one amine group over the other is a fundamental strategy for achieving controlled derivatization. The less sterically hindered primary amine (N4) can be selectively protected using bulky protecting groups, leaving the secondary amine (N1) available for further reactions. Conversely, under specific conditions, the secondary amine can be targeted.

Common protecting groups for amines include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various silyl (B83357) groups. The choice of protecting group and the reaction conditions are crucial for achieving high regioselectivity. For instance, the use of di-tert-butyl dicarbonate (B1257347) (Boc)₂O under controlled stoichiometric conditions can favor the formation of the mono-Boc protected product at the N4 position.

Deprotection strategies are equally important and must be chosen to selectively remove the protecting group without affecting other functionalities in the molecule. The Boc group, for example, is readily cleaved under acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is typically removed by hydrogenolysis.

Table 1: Exemplary Protecting Groups and Deprotection Conditions for Amines

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Piperidine |

| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl) | Mild acid or fluoride (B91410) ions |

Synthesis of Asymmetrically Substituted Diamines

The ability to selectively protect one amine group opens the door to the synthesis of a wide array of asymmetrically substituted diamines. Once the N4-amine is protected, the N1-amine can undergo various transformations such as alkylation, acylation, or arylation. Subsequent deprotection of the N4-amine yields a diamine with different substituents on each nitrogen atom.

For example, after mono-Boc protection at the N4 position, the N1-amine can be reacted with an alkyl halide to introduce a new alkyl group. Removal of the Boc group then affords an N1-alkyl, N4-tert-butyl-3-methylbenzene-1,4-diamine. This approach allows for the systematic variation of the substituents to fine-tune the electronic and steric properties of the final molecule. A facile route to unsymmetrical N,N′-diaryl ureas has been developed via Pd-catalyzed C–N cross-coupling reactions, which could be applicable for the synthesis of asymmetrically substituted ureas from this compound. nih.gov

Functionalization of the Aromatic Ring System

The benzene (B151609) ring of this compound is activated towards electrophilic substitution due to the electron-donating nature of the amino and methyl groups. This allows for the introduction of various functionalities onto the aromatic core.

Introduction of Diverse Chemical Functionalities

Electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions can be employed to introduce new substituents onto the aromatic ring. The directing effects of the existing substituents (amino and methyl groups) will govern the position of the incoming electrophile. The bulky tert-butyl group can also influence the regioselectivity of these reactions. For instance, nitration of tert-butylbenzene (B1681246) yields a mixture of ortho, meta, and para products, with the para isomer being predominant due to steric hindrance at the ortho positions. libretexts.org

Table 2: Potential Electrophilic Aromatic Substitution Reactions on this compound

| Reaction | Reagents | Potential Products |

| Bromination | Br₂, FeBr₃ | Bromo-N1-tert-butyl-3-methylbenzene-1,4-diamine |

| Nitration | HNO₃, H₂SO₄ | Nitro-N1-tert-butyl-3-methylbenzene-1,4-diamine |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-N1-tert-butyl-3-methylbenzene-1,4-diamine |

| Sulfonation | Fuming H₂SO₄ | This compound sulfonic acid |

Synthesis of Extended Conjugated Systems

The derivatized this compound can serve as a building block for the synthesis of extended conjugated systems. For instance, halogenated derivatives can participate in cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to link the aromatic core to other aromatic or unsaturated moieties. These reactions are powerful tools for constructing π-conjugated oligomers and polymers with interesting photophysical and electronic properties. The synthesis of a completely linear and soluble poly(p-diethynylbenzene) through anionic polymerization of p-diethynylbenzene highlights a method for creating such conjugated systems. nih.gov

Preparation of Macromolecular and Supramolecular Conjugates

The functionalized derivatives of this compound can be incorporated into larger molecular architectures, including polymers and supramolecular assemblies.

The diamine functionality makes this compound a suitable monomer for the synthesis of polyamides, polyimides, and polyureas. koreascience.krresearchgate.net For example, condensation polymerization with diacyl chlorides or diisocyanates would lead to the formation of linear polymers. The properties of these polymers can be tuned by the choice of the co-monomer and the specific derivatives of the diamine used. The synthesis of polyureas directly from diamines and carbon dioxide offers a greener alternative to traditional methods that use toxic isocyanates. researchgate.net

Furthermore, the introduction of recognition motifs, such as hydrogen bonding donors and acceptors, can enable the self-assembly of the derivatized diamine into well-defined supramolecular structures. These assemblies, held together by non-covalent interactions, can exhibit interesting properties and have potential applications in areas such as sensing and materials science. Supramolecular polymers can be formed from monomeric units held together by reversible and highly directional secondary interactions, a principle that could be applied to derivatives of this compound. bohrium.com

Future Research Trajectories and Emerging Challenges for N1 Tert Butyl 3 Methylbenzene 1,4 Diamine

Uncharted Synthetic Pathways and Methodological Advancements

The synthesis of N1-tert-butyl-3-methylbenzene-1,4-diamine and its analogs presents an opportunity for the development of more efficient and sustainable chemical processes. Current synthetic strategies for similar aromatic diamines often rely on traditional methods that may involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. Future research is expected to focus on greener and more atom-economical synthetic routes.

Key Research Areas:

Microwave-Assisted Synthesis: The application of microwave irradiation in organic synthesis has been shown to accelerate reaction rates, improve yields, and reduce energy consumption. tandfonline.com Investigating microwave-assisted protocols for the amination of substituted anilines or the reduction of corresponding nitroaromatics could lead to rapid and efficient access to this compound. tandfonline.com

Deep Eutectic Solvents (DESs): As environmentally benign reaction media, DESs offer a promising alternative to volatile organic solvents. mdpi.com Exploring the use of DESs in the synthesis of this diamine could enhance reaction efficiency and simplify product isolation, aligning with the principles of green chemistry. mdpi.com

Palladium-Catalyzed Amination: Buchwald-Hartwig amination and related palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds. researchgate.net Future work could focus on optimizing these catalytic systems for the selective mono-N-alkylation of 3-methylbenzene-1,4-diamine with tert-butylating agents, potentially leading to higher yields and selectivities under milder conditions.

| Synthetic Method | Potential Advantages | Key Challenges |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. tandfonline.com | Scale-up, precise temperature control. |

| Deep Eutectic Solvents | Green and recyclable solvents, enhanced reaction rates. mdpi.com | Substrate solubility, solvent viscosity. |

| Palladium-Catalyzed Amination | High efficiency, broad substrate scope. researchgate.net | Catalyst cost and stability, ligand design. |

Design of Next-Generation Catalytic Systems

The sterically hindered nature of the tert-butyl group in this compound suggests its potential as a ligand in catalysis. The electronic properties conferred by the methyl and amino groups can also be tuned to influence the activity and selectivity of metal catalysts.

Prospective Catalytic Applications:

Homogeneous Catalysis: The diamine could serve as a bidentate ligand for transition metals such as palladium, copper, or ruthenium. The steric bulk of the tert-butyl group could create a specific chiral environment around the metal center, making it a candidate for asymmetric catalysis. researchgate.netresearchgate.net Research in this area would involve synthesizing metal complexes of the diamine and evaluating their performance in reactions like cross-coupling, hydrogenation, and amination.

Organocatalysis: Chiral diamines are known to be effective organocatalysts for a variety of transformations. researchgate.net Derivatization of this compound to introduce chirality could lead to novel catalysts for reactions such as aldol (B89426) and Mannich reactions.

| Catalytic System | Potential Reactions | Expected Benefits |

| Homogeneous Catalysis (as ligand) | Cross-coupling, hydrogenation, amination. | Enhanced stability and selectivity due to steric hindrance. researchgate.netresearchgate.net |

| Organocatalysis (chiral derivatives) | Aldol reactions, Mannich reactions. | High enantioselectivity, metal-free conditions. researchgate.net |

Integration into Novel Functional Materials and Devices

Aromatic diamines are fundamental building blocks for a wide range of high-performance polymers and organic electronic materials. The specific substitution pattern of this compound could impart unique properties to these materials.

Potential Material Applications:

High-Performance Polyimides: Polyimides derived from aromatic diamines are known for their exceptional thermal stability and mechanical properties. The incorporation of the bulky tert-butyl group can increase the solubility and processability of polyimides, while also potentially enhancing their thermal stability. koreascience.kr

Organic Electronics: Substituted p-phenylenediamines are utilized in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) as hole transport materials. ontosight.ai The electronic properties of this compound, influenced by the methyl and tert-butyl groups, could be advantageous for charge transport in such devices. ontosight.ai

| Material Type | Key Property Enhancement | Potential Device Application |

| Polyimides | Increased solubility, enhanced thermal stability. koreascience.kr | Flexible electronics, aerospace components. |

| Organic Semiconductors | Tunable electronic properties, improved charge transport. ontosight.ai | OLEDs, OFETs, organic photovoltaics. |

Advanced Theoretical and Computational Insights into Diamine Chemistry

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, guiding experimental efforts. For a relatively unexplored compound like this compound, theoretical studies are invaluable.

Areas for Computational Investigation:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the diamine. researchgate.net Such studies can provide insights into its reactivity, stability, and potential as a ligand or material precursor.

Reaction Mechanism Elucidation: Computational modeling can be used to explore the mechanisms of synthetic reactions leading to the diamine, as well as its role in catalytic cycles. escholarship.org This can aid in the optimization of reaction conditions and the design of more efficient catalysts.

Prediction of Material Properties: Theoretical calculations can predict the properties of polymers and other materials derived from this diamine, such as their thermal stability, electronic bandgap, and charge mobility, thus guiding the design of new functional materials.

| Computational Method | Investigated Property | Potential Impact |

| Density Functional Theory (DFT) | Electronic structure, molecular geometry. researchgate.net | Prediction of reactivity and stability. |

| Reaction Mechanism Modeling | Synthetic and catalytic pathways. escholarship.org | Optimization of experimental conditions. |

| Material Property Prediction | Thermal and electronic properties of derived materials. | Rational design of novel functional materials. |

Potential in Emerging Fields Beyond Current Applications

The unique combination of steric and electronic features in this compound opens up possibilities for its use in several emerging areas of chemical science.

Future Research Frontiers:

Sustainable Chemistry: The development of diamines from renewable resources is a growing area of research. rsc.org Investigating bio-based routes to precursors of this compound could contribute to the development of more sustainable chemical processes.

Advanced Antioxidants: Substituted p-phenylenediamines are widely used as antioxidants in the rubber industry. researchgate.net The specific substitution pattern of the target molecule could lead to enhanced antioxidant activity or novel mechanisms of action, warranting further investigation.

Supramolecular Chemistry: The amino groups of the diamine can participate in hydrogen bonding, making it a potential building block for the construction of self-assembling supramolecular structures with interesting properties and applications.

Q & A

Q. What are the standard synthesis protocols for N1-tert-butyl-3-methylbenzene-1,4-diamine, and how can purity be validated?

The synthesis typically involves alkylation of 3-methylbenzene-1,4-diamine with tert-butyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and absence of byproducts like unreacted diamine or dialkylated species .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of ¹H/¹³C NMR (to confirm substitution patterns and tert-butyl group integration), Fourier-transform infrared spectroscopy (FTIR) for amine N-H stretching (3200–3400 cm⁻¹), and mass spectrometry (ESI-MS or EI-MS) for molecular ion validation (e.g., [M+H]⁺) is recommended. X-ray crystallography can resolve steric effects of the tert-butyl group if single crystals are obtainable .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways to identify energy barriers and transition states. Coupled with cheminformatics, these methods predict optimal solvents, catalysts (e.g., phase-transfer agents), and temperature regimes. For example, ICReDD’s workflow integrates computational screening with experimental validation to reduce trial-and-error cycles .

Q. How can researchers address contradictions in reported biological activities of structural analogs (e.g., antimicrobial efficacy)?

Conduct a meta-analysis of existing data to identify variables such as assay conditions (e.g., bacterial strain variability, concentration ranges). Validate findings using standardized protocols (CLSI guidelines) and compare with structurally related compounds (e.g., N1,N1-diethyl-2-trifluoromethyl analogs). Cross-check solubility and stability metrics, as tert-butyl groups may influence bioavailability .

Q. What factorial design approaches are suitable for studying substituent effects on the compound’s bioactivity?